

# Initial safety and tolerability findings from Phase 1 trials of Edasalonexent

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Initial Safety and Tolerability Findings from Phase 1 Trials of **Edasalonexent** 

This technical guide provides a comprehensive overview of the initial safety, tolerability, and pharmacodynamic findings from the Phase 1 clinical trial of **edasalonexent**, an investigational oral NF-kB inhibitor for the treatment of Duchenne muscular dystrophy (DMD). The data presented is intended for researchers, scientists, and drug development professionals.

## Introduction

**Edasalonexent** (formerly CAT-1004) is an orally administered small molecule designed to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[1][2][3] In Duchenne muscular dystrophy, the absence of dystrophin leads to chronic activation of NF-κB, which is a key driver of muscle inflammation, degeneration, and suppressed muscle regeneration.[4][5][6] **Edasalonexent** is a bifunctional molecule that links salicylic acid and the omega-3 fatty acid docosahexaenoic acid (DHA), both of which are known to inhibit NF-κB.[1][7] The molecule is designed to be cleaved intracellularly, releasing its bioactive components to synergistically inhibit NF-κB.[4][7] This novel approach holds the potential to be a disease-modifying therapy for all patients with DMD, irrespective of their specific dystrophin mutation.[1][3]

# Phase 1 Trial Design and Experimental Protocols

The initial evaluation of **edasalonexent** in pediatric patients with DMD was conducted as Part A of the multi-part MoveDMD® Phase 1/2 trial (NCT02439216).[6][8][9]

## Foundational & Exploratory





Study Design: The Phase 1 portion was a one-week, open-label, multiple-dose study designed to assess the safety, tolerability, and pharmacokinetics (PK) of three sequential ascending doses of **edasalonexent**.[1][3][4][6]

Patient Population: The trial enrolled 17 ambulatory boys with a genetically confirmed diagnosis of Duchenne muscular dystrophy.[1][3] The mean age of the participants was 5.5 years, with an age range of 4 to 7 years.[3][10] Patients were not on glucocorticoid treatment.[6]

Dosing and Administration: Participants received three sequential ascending total daily doses of **edasalonexent**:

- 33 mg/kg/day[1][3]
- 67 mg/kg/day[1][3]
- 100 mg/kg/day[1][3]

The study also evaluated the effect of low-fat and high-fat meals on the drug's exposure.[4]

### Endpoints:

- Primary Endpoints: The primary objectives were to evaluate the safety and tolerability of edasalonexent and the effects of food on its pharmacokinetics.[4]
- Exploratory Endpoints: Exploratory pharmacodynamic endpoints included the assessment of NF-kB-regulated gene expression in whole blood and levels of serum proteins.[4]

#### Assessments:

- Safety and Tolerability: Monitored through the recording of adverse events, clinical laboratory tests, vital signs, and physical examinations.
- Pharmacokinetics: Plasma samples were collected to determine the concentrations of edasalonexent and its metabolites at various time points after dosing.[4]
- Pharmacodynamics: Whole blood samples were collected before and after treatment to analyze changes in the expression of NF-kB target genes using mRNA sequencing.[1][4][6]



## **Safety and Tolerability Findings**

**Edasalonexent** was found to be well tolerated across all tested dose levels in the Phase 1 trial.[1][3][4]

| Safety Outcome              | Result                 |  |
|-----------------------------|------------------------|--|
| Serious Adverse Events      | None reported[1][3][4] |  |
| Dosing Interruptions        | None reported[1][3]    |  |
| Dose Reductions             | None reported[1][3][4] |  |
| Discontinuations due to AEs | None reported[1][3][4] |  |

Table 1: Summary of Key Safety Outcomes from the Phase 1 Trial.

The majority of adverse events (AEs) reported were mild in nature.[1][3][4] The most frequently observed treatment-emergent AEs were gastrointestinal.[1][3][4]

| Adverse Event Category     | Most Common AEs | Severity               |
|----------------------------|-----------------|------------------------|
| Gastrointestinal Disorders | Diarrhea[4][11] | Mild and transient[11] |

Table 2: Profile of Treatment-Emergent Adverse Events.

These initial findings demonstrated a favorable safety and tolerability profile for **edasalonexent** in young boys with DMD.[1][3]

# Pharmacokinetic and Pharmacodynamic Findings

Pharmacokinetics: **Edasalonexent** was rapidly absorbed, with peak plasma levels observed between 2 to 6 hours after dosing.[4] The exposure to the drug increased nearly proportionally with the dose.[4] Only minimal accumulation of **edasalonexent** in the plasma was observed after seven days of dosing.[4]

Pharmacodynamics: Treatment with **edasalonexent** for seven days resulted in a statistically significant inhibition of NF-kB.[1] This was evidenced by the downregulation of a prespecified



set of NF-κB-regulated genes in whole blood at the two higher doses (67 and 100 mg/kg/day). [1][4] This demonstrated that even with short-term dosing, **edasalonexent** could effectively engage its target and reduce the activity of elevated NF-κB in circulating mononuclear cells.[1] [2]

# Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: Mechanism of Action of **Edasalonexent** via NF-кВ Inhibition.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow of the **Edasalonexent** Phase 1 Clinical Trial.



## Conclusion

The initial Phase 1 clinical trial data for **edasalonexent** in pediatric patients with Duchenne muscular dystrophy demonstrated that the drug was well tolerated with a manageable safety profile.[1][3][4] The most common adverse events were mild and gastrointestinal in nature.[1][3] [4] Furthermore, the study provided early evidence of target engagement, showing that **edasalonexent** successfully inhibited the NF-kB pathway in this patient population.[1][4] These promising initial findings supported the continued clinical development of **edasalonexent** in subsequent phases to further evaluate its efficacy as a potential foundational therapy for DMD. [1][2][3]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. sciencedaily.com [sciencedaily.com]
- 2. musculardystrophynews.com [musculardystrophynews.com]
- 3. news-medical.net [news-medical.net]
- 4. Phase 1 Study of Edasalonexent (CAT-1004), an Oral NF-κB Inhibitor, in Pediatric Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. musculardystrophynews.com [musculardystrophynews.com]
- 6. neurology.org [neurology.org]
- 7. A Novel NF-kB Inhibitor, Edasalonexent (CAT-1004), in Development as a Disease-Modifying Treatment for Patients With Duchenne Muscular Dystrophy: Phase 1 Safety, Pharmacokinetics, and Pharmacodynamics in Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. musculardystrophynews.com [musculardystrophynews.com]
- 9. catabasis.com [catabasis.com]
- 10. defeatduchenne.ca [defeatduchenne.ca]
- 11. musculardystrophynews.com [musculardystrophynews.com]







 To cite this document: BenchChem. [Initial safety and tolerability findings from Phase 1 trials of Edasalonexent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607269#initial-safety-and-tolerability-findings-fromphase-1-trials-of-edasalonexent]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com